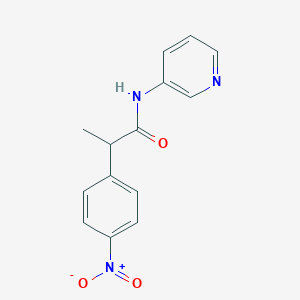![molecular formula C26H24N2O2 B4076591 3,3'-[(3-ethoxy-4-methoxyphenyl)methylene]bis-1H-indole](/img/structure/B4076591.png)
3,3'-[(3-ethoxy-4-methoxyphenyl)methylene]bis-1H-indole
Übersicht
Beschreibung
3,3'-[(3-ethoxy-4-methoxyphenyl)methylene]bis-1H-indole, commonly known as EMMDI, is a synthetic compound that belongs to the class of bis-indole derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of EMMDI is not fully understood, but it is believed to act by modulating various cellular signaling pathways involved in cell growth, differentiation, and apoptosis. It has been shown to inhibit the activity of several enzymes and proteins involved in cancer cell proliferation, including topoisomerase II and cyclin-dependent kinases.
Biochemical and physiological effects:
EMMDI has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the growth of bacterial and fungal strains. However, further studies are needed to fully elucidate its pharmacological properties and potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
EMMDI has several advantages for use in laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, its limited solubility in aqueous solutions and potential for non-specific binding to proteins and other biomolecules may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on EMMDI, including:
1. Further investigation of its mechanism of action and potential targets for therapeutic intervention.
2. Development of more efficient and scalable synthesis methods for large-scale production.
3. Evaluation of its efficacy and safety in animal models of cancer and neurodegenerative diseases.
4. Exploration of its potential as a lead compound for the development of novel anticancer and neuroprotective agents.
5. Investigation of its potential as an antimicrobial agent for the treatment of bacterial and fungal infections.
Conclusion:
EMMDI is a synthetic compound that has shown promising results in various areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. While much remains to be learned about its pharmacological properties and potential therapeutic applications, it represents a promising area of investigation for future research.
Wissenschaftliche Forschungsanwendungen
EMMDI has been extensively studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in vitro. In addition, it has been found to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. EMMDI has also demonstrated antimicrobial activity against a range of bacterial and fungal strains.
Eigenschaften
IUPAC Name |
3-[(3-ethoxy-4-methoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-30-25-14-17(12-13-24(25)29-2)26(20-15-27-22-10-6-4-8-18(20)22)21-16-28-23-11-7-5-9-19(21)23/h4-16,26-28H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLKSFWWHHFLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(anilinosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B4076511.png)


![1-[4-(4-isopropylphenoxy)butyl]azepane oxalate](/img/structure/B4076526.png)
![1-[4-(2-biphenylyloxy)butyl]azepane oxalate](/img/structure/B4076533.png)
![N-allyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4076540.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4076545.png)
![1-[4-(4-methyl-2-nitrophenoxy)butyl]piperazine oxalate](/img/structure/B4076547.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4076558.png)

![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4076615.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4076617.png)
![1-(3-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B4076622.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-1,3-benzenediol](/img/structure/B4076630.png)
